REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([N:11]([CH3:13])[CH3:12])=[N:8][C:7]=2[CH:14]=1.Br>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH3:12][N:11]([CH3:13])[C:9]1[O:10][C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:14][C:7]=2[N:8]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(N=C(O2)N(C)C)C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 105° C. for twenty-five hours before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1OC2=C(N1)C=C(C=C2)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |